N-Benzylacetamidine Hydrobromide

Description

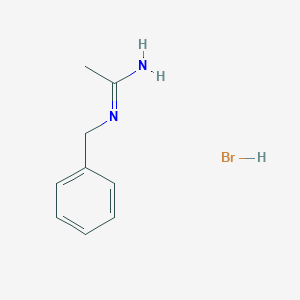

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-benzylethanimidamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.BrH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQJDXJQOUUQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CC=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649404 | |

| Record name | (1E)-N'-Benzylethanimidamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186545-76-6 | |

| Record name | (1E)-N'-Benzylethanimidamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzylacetamidine Hydrobromide: A Deep Dive into its Structure-Activity Relationship as a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-Benzylacetamidine Hydrobromide and its analogs as selective inhibitors of inducible nitric oxide synthase (iNOS). Elevated levels of nitric oxide (NO) produced by iNOS are implicated in the pathophysiology of various inflammatory diseases and cancer, making selective iNOS inhibition a compelling therapeutic strategy. This document outlines the key structural determinants for potent and selective iNOS inhibition, presents quantitative biological data, details relevant experimental protocols, and visualizes the underlying signaling pathway.

Core Structure and Biological Activity

This compound belongs to a class of amidine-containing compounds that act as competitive inhibitors of nitric oxide synthases. The core structure consists of a benzyl group attached to an acetamidine moiety. This structural motif allows it to mimic the substrate L-arginine and bind to the active site of the enzyme. The primary biological activity of interest for this class of compounds is the selective inhibition of the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms. This selectivity is crucial for therapeutic applications, as the constitutive eNOS and nNOS isoforms are responsible for essential physiological functions.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of N-benzylacetamidine derivatives against iNOS are highly dependent on the nature and position of substituents on the benzyl ring and modifications to the acetamidine group.

Substitution on the Benzyl Ring

The substitution pattern on the benzyl ring plays a critical role in modulating the inhibitory activity and selectivity.

-

Unsubstituted Benzyl Ring: N-benzylacetamidine itself shows potent inhibition of iNOS with an IC50 value of 0.20 µM and exhibits high selectivity over eNOS (selectivity ratio > 1750).

-

Aminomethyl Substitution: The introduction of an aminomethyl group at the meta-position of the benzyl ring, as seen in N-(3-(aminomethyl)benzyl)acetamidine (1400W), is a well-established strategy to enhance iNOS inhibitory activity and selectivity. This substitution allows for additional interactions within the active site of the enzyme.

-

Other Substitutions: The addition of bulky and lipophilic groups can influence the binding affinity. For instance, linking an amidoalkyl or amidoaryl moiety to the N-[(3-aminomethyl)benzyl]acetamidine scaffold can provide additional hydrophobic contacts within the enzyme's active site[1].

Modifications of the Acetamidine Group

The acetamidine group is a key pharmacophore that interacts with the glutamate residue (Glu371) in the iNOS active site through hydrogen bonding[1]. Modifications to this group generally lead to a decrease in activity.

Impact of the Hydrobromide Salt

While the hydrobromide salt form is primarily used to improve the compound's solubility and stability, the core inhibitory activity is dictated by the N-benzylacetamidine cation.

Quantitative Data on iNOS and eNOS Inhibition

The following tables summarize the in vitro inhibitory activities of N-benzylacetamidine and its key analogs against iNOS and eNOS. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Structure | iNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity (eNOS/iNOS) | Reference |

| N-Benzylacetamidine (2) | 0.20 ± 0.02 | >350 | >1750 | ||

| N-(3-(aminomethyl)benzyl)acetamidine (1, W1400) | 0.49 ± 0.05 | >200 | >408 | ||

| Compound 1b | N-(3-(((4-nitrophenyl)sulfonamido)methyl)benzyl)acetamidine | 0.065 ± 0.003 | >50 | >770 | [2] |

| Compound 2b | N-(4-(((4-nitrophenyl)sulfonamido)methyl)benzyl)benzamidine | 0.832 ± 0.025 | >50 | >60 | [2] |

| Compound 10 | N-(3-((4-carboxybutanamido)methyl)benzyl)acetamidine | 0.428 ± 0.032 | >1000 | >2300 | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the in vitro assessment of its iNOS inhibitory activity.

Synthesis of N-Benzylacetamidine Hydrochloride

A common synthetic route for N-benzylacetamidine hydrochloride involves a three-step process as described in patent CN110878032A[3]:

-

Preparation of Benzylhydroxylamine: Benzylhydroxylamine hydrochloride is treated with an aqueous solution of sodium hydroxide in toluene at a low temperature. The layers are separated to yield a toluene solution of benzylhydroxylamine.

-

Formation of the Intermediate: Acetonitrile is added to the benzylhydroxylamine toluene solution and heated. The solvent is then removed under reduced pressure to obtain the intermediate product.

-

Hydrogenation and Salt Formation: The intermediate is dissolved in ethyl acetate, and Raney nickel is added as a catalyst. The mixture is subjected to hydrogenation in an autoclave under hydrogen pressure at an elevated temperature. After the reaction, the catalyst is filtered off, and a solution of hydrogen chloride in methanol is added to the filtrate. Cooling and crystallization yield the target product, N-benzylacetamidine hydrochloride, with high purity[3]. To obtain the hydrobromide salt, hydrochloric acid would be replaced with hydrobromic acid.

In Vitro iNOS Inhibition Assay

The inhibitory activity of this compound against iNOS can be determined by measuring the amount of nitric oxide (NO) produced from L-arginine. A widely used method is the Griess assay, which quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Principle: The Griess assay is a colorimetric method based on the diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye. The intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration.

Materials:

-

Recombinant iNOS enzyme

-

L-arginine (substrate)

-

NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (cofactors)

-

Calmodulin

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)

-

This compound and other test compounds

-

96-well microplates

-

Microplate reader

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the iNOS enzyme, L-arginine, and all the necessary cofactors in an appropriate buffer.

-

Add varying concentrations of this compound or other test inhibitors to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding the substrate, L-arginine.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

-

Nitrite Detection (Griess Assay):

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Determine the concentration of nitrite produced in each well from the standard curve.

-

Calculate the percentage of iNOS inhibition for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualization of the iNOS Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the iNOS signaling pathway and a typical experimental workflow for evaluating iNOS inhibitors.

Caption: The iNOS signaling pathway, illustrating the induction of iNOS expression by inflammatory stimuli and its subsequent inhibition by this compound.

Caption: A typical experimental workflow for determining the IC50 value of an iNOS inhibitor.

Conclusion

This compound and its derivatives represent a promising class of selective iNOS inhibitors. The structure-activity relationship studies highlight the importance of the benzyl and acetamidine moieties for potent and selective inhibition. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on the design and evaluation of novel anti-inflammatory agents targeting the nitric oxide pathway. Further optimization of the N-benzylacetamidine scaffold, particularly through substitutions on the benzyl ring, may lead to the development of even more potent and selective iNOS inhibitors with therapeutic potential.

References

- 1. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzylacetamidine Hydrobromide: A Technical Guide to a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-Benzylacetamidine Hydrobromide, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases, as well as in certain cancers. Selective inhibition of iNOS, while sparing the constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms, represents a promising therapeutic strategy. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for evaluation, and relevant signaling pathways associated with this compound and its closely related analogues.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a wide range of physiological and pathological processes[1]. It is synthesized from L-arginine by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)[1]. While nNOS and eNOS are constitutively expressed and play crucial roles in neurotransmission and vascular homeostasis respectively, iNOS is typically expressed in response to pro-inflammatory stimuli such as bacterial endotoxins (lipopolysaccharide, LPS) and cytokines[1]. The large and sustained amounts of NO produced by iNOS can contribute to tissue damage and inflammation. Consequently, the development of selective iNOS inhibitors is a key area of research for therapeutic intervention in various diseases.

N-Benzylacetamidine and its derivatives have emerged as a promising class of iNOS inhibitors, demonstrating high potency and selectivity[1][2]. This guide focuses on this compound, providing a comprehensive resource for researchers in the field.

Mechanism of Action

The primary mechanism of action of N-Benzylacetamidine and its analogues is the direct inhibition of the iNOS enzyme. These compounds act as competitive inhibitors of the substrate, L-arginine, at the enzyme's active site[3]. The acetamidine group mimics the guanidinium group of L-arginine, allowing it to bind to the active site. The selectivity for iNOS over eNOS and nNOS is attributed to subtle differences in the architecture of the active sites among the isoforms[1].

Some reports on the closely related and extensively studied derivative, N-(3-(aminomethyl)benzyl)acetamidine (1400W), describe it as a time-, concentration-, and NADPH-dependent inactivator of iNOS[2]. This suggests a slow, tight-binding inhibition mechanism that can be irreversible or very slowly reversible.

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activity of N-Benzylacetamidine and its closely related derivatives against the NOS isoforms. It is important to note that specific data for the hydrobromide salt of N-Benzylacetamidine is limited in publicly available literature; therefore, data for the parent compound and its well-characterized analogue, 1400W, are presented.

Table 1: In Vitro Inhibitory Activity of N-Benzylacetamidine (Compound 2)

| Compound | Target | IC50 (µM) | Selectivity (eNOS/iNOS) | Reference |

| N-Benzylacetamidine | iNOS | 0.20 | 1750-fold | [2] |

| eNOS | 350 | [2] |

Table 2: In Vitro Inhibitory Activity of N-(3-(aminomethyl)benzyl)acetamidine (1400W)

| Compound | Target | IC50 (µM) | Selectivity (eNOS/iNOS) | Reference |

| 1400W | iNOS | 0.081 | >617-fold | |

| eNOS | >50 |

Table 3: In Vitro Inhibitory Activity of a Proline-Containing N-Benzylacetamidine Derivative

| Compound | Target | IC50 (µM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) | Reference |

| CM544 | iNOS | 0.058 | 4569-fold | >170-fold | [4] |

| eNOS | 265 | [4] | |||

| nNOS | >10 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as an iNOS inhibitor.

In Vitro NOS Activity Assay (L-Citrulline Assay)

This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified iNOS, eNOS, and nNOS enzymes

-

L-[³H]arginine

-

NADPH

-

Calmodulin (for eNOS and nNOS)

-

Tetrahydrobiopterin (BH4)

-

HEPES buffer

-

This compound (or other inhibitors)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, NADPH, BH4, and calmodulin (for eNOS/nNOS).

-

Add the purified NOS enzyme to the reaction mixture.

-

Add varying concentrations of this compound to the respective tubes.

-

Initiate the reaction by adding L-[³H]arginine.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate L-[³H]arginine from L-[³H]citrulline.

-

Elute the L-[³H]citrulline with water.

-

Quantify the amount of L-[³H]citrulline by liquid scintillation counting.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assay for iNOS Inhibition in Macrophages

This protocol uses the RAW 264.7 murine macrophage cell line to assess the inhibitory effect of this compound on iNOS activity in a cellular context.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ) (optional)

-

This compound

-

Griess Reagent (for nitrite measurement)

-

Cell lysis buffer and reagents for Western blotting

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight[5].

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100-1000 ng/mL) and IFN-γ (optional, e.g., 10 ng/mL) to induce iNOS expression[5].

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess Reagent.

-

Measure the absorbance at 540 nm to determine the nitrite concentration, which is a stable end-product of NO.

-

-

iNOS Protein Expression (Western Blot):

-

Lyse the cells and collect the protein lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against iNOS, followed by a secondary antibody.

-

Visualize the protein bands and quantify the expression level relative to a loading control (e.g., β-actin).

-

In Vivo Model of Endotoxemia

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of LPS-induced inflammation.

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

-

Materials for blood and tissue collection

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at a predetermined dose. A dose of 20 mg/kg was found to be effective for the related compound 1400W in a rat model[5].

-

LPS Challenge: After a specified pre-treatment time (e.g., 30-60 minutes), induce endotoxemia by injecting a sublethal dose of LPS.

-

Monitoring and Sample Collection: Monitor the animals for signs of endotoxemia. At a specific time point post-LPS injection (e.g., 6 hours), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and tissues (e.g., lung, liver) for iNOS expression analysis.

-

Analysis:

-

Measure plasma nitrite/nitrate levels as an indicator of systemic NO production.

-

Quantify cytokine levels in the plasma using ELISA.

-

Assess iNOS expression in tissue homogenates by Western blotting or immunohistochemistry.

-

Signaling Pathways and Visualizations

iNOS Induction via the NF-κB Signaling Pathway

The expression of the iNOS gene is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). In response to pro-inflammatory stimuli like LPS, a signaling cascade is initiated that leads to the activation of NF-κB and its translocation to the nucleus, where it binds to the promoter region of the iNOS gene and initiates its transcription.

Caption: LPS-induced iNOS expression via the canonical NF-κB pathway.

Experimental Workflow for Evaluating iNOS Inhibitors

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential iNOS inhibitor like this compound.

Caption: Preclinical evaluation workflow for selective iNOS inhibitors.

Logical Relationship of NOS Isoforms and Inhibitor Selectivity

This diagram illustrates the relationship between the different NOS isoforms and the desired selectivity profile of a therapeutic iNOS inhibitor.

Caption: Desired selectivity profile of an iNOS inhibitor.

Conclusion

This compound and its related analogues represent a valuable class of selective iNOS inhibitors with significant therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the precise pharmacokinetic and pharmacodynamic properties of this compound is warranted to advance its development as a clinical candidate for the treatment of iNOS-mediated diseases.

References

- 1. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-Benzylacetamidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Benzylacetamidine Hydrobromide, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The information herein is intended to support research, development, and application of this compound in various scientific disciplines.

Core Physicochemical Properties

This compound (CAS RN: 186545-76-6) is a salt of the amidine derivative N-benzylacetamidine. Its properties are crucial for its handling, formulation, and biological activity.

Data Presentation

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ · HBr | GlpBio[1] |

| Molecular Weight | 229.1 g/mol | GlpBio[1] |

| Melting Point | 121-122 °C | ChemicalBook[2] |

| 129-131 °C | Cayman Chemical[3] | |

| Boiling Point | Data not available | |

| Solubility | ≤25 mg/mL in ethanol | GlpBio[1] |

| 15 mg/mL in DMSO | GlpBio[1] | |

| 20 mg/mL in dimethylformamide | GlpBio[1] | |

| 10 mg/mL in PBS (pH 7.2) | ChemicalBook[2] | |

| pKa | Data not available |

Note: The discrepancy in the reported melting points may be due to different experimental conditions or purity levels of the samples tested.

Biological Activity

N-Benzylacetamidine is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) with an IC₅₀ of 0.20 μM.[1] It exhibits over 1,000-fold selectivity for iNOS compared to endothelial nitric oxide synthase (eNOS) (IC₅₀ = 350 μM).[1][2] The inhibition of iNOS is a key mechanism in modulating inflammatory responses and other pathological processes where excessive nitric oxide production is implicated.

Signaling Pathway

The inhibitory action of this compound targets the iNOS signaling pathway, which is a critical component of the immune response. The following diagram illustrates the simplified iNOS signaling cascade.

Caption: Simplified iNOS signaling pathway and the inhibitory action of N-Benzylacetamidine.

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are provided below. These are generalized procedures adaptable for amidine salts.

Melting Point Determination

Principle: The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs. For pure crystalline solids, this range is typically narrow.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be ground)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on literature values).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (T2).

Solubility Determination

Principle: The solubility is determined by finding the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure (for a given solvent):

-

Accurately weigh a small amount of this compound and add it to a vial containing a known volume of the solvent (e.g., ethanol, DMSO, water).

-

Tightly cap the vial and agitate it using a vortex mixer or magnetic stirrer at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vial for the presence of undissolved solid. If all the solid has dissolved, add more and repeat step 2.

-

Once a saturated solution with excess solid is obtained, centrifuge the sample to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the dissolved this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or other appropriate units.

pKa Determination (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the acidic species (the amidinium ion of this compound) with a standard basic solution and monitoring the pH change. The pKa corresponds to the pH at which half of the acid has been neutralized.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of sodium hydroxide (e.g., 0.1 M)

-

Analytical balance

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the curve (or by taking the first or second derivative of the curve).

-

The pKa is the pH at the half-equivalence point (i.e., when half the volume of NaOH required to reach the equivalence point has been added).

Spectral Data Analysis Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum provides information about the functional groups present in the molecule.

Apparatus:

-

FTIR spectrometer

-

Sample holder (e.g., for KBr pellets or ATR)

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Thoroughly dry the this compound sample and spectroscopic grade KBr to remove any moisture.

-

In a mortar and pestle, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected characteristic peaks for the amidinium group would include N-H stretching and bending vibrations, and C=N stretching vibrations.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most common for organic molecules.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

Volumetric flasks and pipettes

Procedure:

-

Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

The resulting spectra can be analyzed to determine the chemical shifts, integration (for ¹H), and coupling patterns, which allows for the elucidation of the molecular structure. For the amidinium salt, proton signals adjacent to the nitrogen atoms are expected to be deshielded (downfield shift).[9][10][11]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. This technique can be used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

-

Syringe pump or liquid chromatography (LC) system for sample introduction

Procedure (ESI-MS):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion with a syringe pump or through an LC system.

-

Acquire the mass spectrum in positive ion mode. The amidinium cation [C₉H₁₃N₂]⁺ is expected to be observed.

-

The molecular ion peak corresponding to the free base (N-Benzylacetamidine) may also be observed, depending on the ionization conditions.

-

Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion, providing further structural information. Due to the presence of the hydrobromide salt, desalting of the sample prior to analysis may be necessary to improve data quality.[12][13][14]

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. N-Benzylacetamidine (hydrobromide) price,buy N-Benzylacetamidine (hydrobromide) - chemicalbook [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. ejournal.upi.edu [ejournal.upi.edu]

- 9. rsc.org [rsc.org]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

- 12. If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Benzylacetamidine Hydrobromide: A Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzylacetamidine Hydrobromide (CAS Number: 186545-76-6), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This document details its physicochemical properties, biological activity, mechanism of action, and relevant experimental protocols, presented in a format tailored for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 186545-76-6 |

| Molecular Formula | C₉H₁₃BrN₂ |

| Molecular Weight | 229.12 g/mol |

| Appearance | Crystalline solid |

| Purity | Typically ≥98% |

Biological Activity and Mechanism of Action

This compound is a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform.[1] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and certain types of cancer. By selectively inhibiting iNOS, this compound serves as a valuable research tool to investigate the roles of iNOS in these conditions and as a potential therapeutic lead.

The primary mechanism of action is the competitive inhibition of the binding of the substrate L-arginine to the iNOS enzyme, thereby preventing the synthesis of nitric oxide. This selective inhibition is crucial, as it avoids targeting the constitutive NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), which are essential for maintaining physiological functions such as vascular tone and neurotransmission.

The inhibition of iNOS by this compound leads to a reduction in the downstream effects of excessive NO production. In inflammatory conditions, iNOS is often upregulated in macrophages in response to stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). The resulting high levels of NO contribute to the inflammatory cascade. By blocking this pathway, this compound can modulate the inflammatory response.

Quantitative Biological Data

The inhibitory potency and selectivity of N-Benzylacetamidine and its derivatives have been evaluated in various studies. The following table summarizes key quantitative data.

| Compound | Target | Assay Type | IC₅₀ (μM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |

| N-Benzylacetamidine | iNOS | Not Specified | 0.20 | - | - |

| N-(3-(aminomethyl)benzyl)acetamidine (1400W) | iNOS | Purified Human | ≤ 0.007 (Kᵢ) | >5000 | >200 |

| Derivative 10 | iNOS | In vitro | 0.428 | >2300 | - |

| Derivative 14 | iNOS | In vitro | 0.165 | 550 | - |

Note: Data for N-Benzylacetamidine derivatives are included for comparative purposes, highlighting the potency of this class of compounds.

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and evaluation of this compound are provided below.

Synthesis of this compound

Step 1: Synthesis of N-Benzylacetamide

Benzylamine is reacted with acetyl chloride in an inert solvent, such as toluene, in the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed. The reaction mixture is typically stirred at a low temperature (0-15 °C) and then allowed to warm to room temperature. After an aqueous workup, the organic layer containing N-benzylacetamide is dried and the solvent is removed.

Step 2: Formation of the Amidine Hydrobromide

The resulting N-benzylacetamide can be converted to the corresponding imidoyl chloride using a chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride). This intermediate is then reacted with ammonia to form the free base of N-benzylacetamidine. Finally, the free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen bromide in the same or a compatible solvent to precipitate this compound. The product is then collected by filtration, washed with a cold solvent, and dried under vacuum.

In Vitro iNOS Inhibition Assay (L-Citrulline Assay)

This assay measures the activity of NOS enzymes by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline.

-

Enzyme Preparation: Recombinant human iNOS is used as the enzyme source.

-

Reaction Mixture: A reaction buffer is prepared containing HEPES, EDTA, DTT, L-arginine (spiked with L-[³H]arginine), NADPH, calmodulin, and tetrahydrobiopterin.

-

Inhibition Assay:

-

Varying concentrations of this compound (or vehicle control) are pre-incubated with the iNOS enzyme in the reaction mixture.

-

The reaction is initiated by the addition of the enzyme and incubated at 37 °C for a defined period (e.g., 15-30 minutes).

-

-

Reaction Termination: The reaction is stopped by adding a stop buffer (e.g., HEPES buffer containing EGTA).

-

Separation of L-Citrulline: The reaction mixture is applied to a cation-exchange resin (e.g., Dowex AG 50W-X8). L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline passes through.

-

Quantification: The radioactivity of the eluate, corresponding to the amount of L-[³H]citrulline produced, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

Measurement of Nitrite Production in Cell Culture (Griess Assay)

This colorimetric assay is used to indirectly measure NO production by quantifying its stable breakdown product, nitrite, in cell culture supernatants.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

-

Cell Treatment:

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

iNOS expression and activity are then stimulated by adding LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL).

-

The cells are incubated for an extended period (e.g., 18-24 hours) to allow for NO production.

-

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction:

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a new 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

-

Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.

-

Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

References

The Selectivity of N-Benzylacetamidine Hydrobromide for Inducible Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibition of inducible nitric oxide synthase (iNOS) by N-Benzylacetamidine Hydrobromide, commonly known as 1400W. This document outlines the quantitative measures of its selectivity, detailed experimental protocols for assessing its activity, and the cellular signaling pathways involved.

Introduction to N-Benzylacetamidine (1400W) and iNOS Selectivity

Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis respectively, iNOS is primarily expressed in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[1][2] The overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory conditions and septic shock.[1][3]

N-(3-(Aminomethyl)benzyl)acetamidine (1400W) is a potent and highly selective inhibitor of iNOS.[1][4] It is characterized as a slow, tight-binding inhibitor that is either irreversible or exhibits extremely slow reversibility.[1][5] This high selectivity for iNOS over the constitutive isoforms makes it a valuable research tool and a potential therapeutic agent for conditions driven by excessive iNOS activity.

The chemical structure for N-(3-(aminomethyl)benzyl)acetamidine dihydrochloride (1400W) is provided below:

Chemical Structure of N-(3-(aminomethyl)benzyl)acetamidine Dihydrochloride

Quantitative Analysis of iNOS Selectivity

The selectivity of 1400W for iNOS has been quantified through rigorous in vitro and in vivo studies. The inhibitory constants (Ki) and the dissociation constant (Kd) demonstrate a significant preference for iNOS over both nNOS and eNOS.

| Parameter | Human iNOS | Human nNOS | Human eNOS | Selectivity (iNOS vs. eNOS) | Reference |

| Kd | ≤ 7 nM | - | - | [1] | |

| Ki | - | 2 µM | 50 µM | ≥ 5000-fold | [1] |

In addition to studies on purified human enzymes, the selectivity of 1400W has been demonstrated in animal models:

| Model System | Observation | Reference |

| Rat Aortic Rings | > 1000-fold more potent against iNOS than eNOS | [1] |

| Rat Model of Endotoxin-Induced Vascular Injury | > 50-fold more potent against iNOS than eNOS | [1] |

Experimental Protocols

The assessment of iNOS inhibition and selectivity involves both in vitro enzymatic assays and ex vivo tissue-based experiments.

In Vitro Radiometric L-Citrulline Assay for NOS Inhibition

This assay quantifies NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Principle:

NOS enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide. By using [³H] or [¹⁴C]-labeled L-arginine as a substrate, the enzymatic activity can be determined by quantifying the amount of radiolabeled L-citrulline produced.

Detailed Methodology:

-

Preparation of Enzyme Source:

-

For iNOS, use purified recombinant enzyme or lysate from cells (e.g., macrophages) stimulated with LPS and cytokines.

-

For eNOS and nNOS, use purified recombinant enzymes or tissue homogenates (e.g., brain for nNOS, endothelial cells for eNOS).

-

-

Reaction Mixture Preparation (per sample):

-

50 mM HEPES buffer (pH 7.4)

-

1 mM DTT

-

10 µM FAD

-

10 µM FMN

-

10 µM Tetrahydrobiopterin (BH₄)

-

1 mM NADPH

-

2 mM CaCl₂ (for nNOS and eNOS)

-

10 µg/mL Calmodulin (for nNOS and eNOS)

-

Radiolabeled L-arginine (e.g., [³H]L-arginine, specific activity ~60 Ci/mmol) to a final concentration of 10-20 µM.

-

Varying concentrations of 1400W or vehicle control.

-

-

Assay Procedure:

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

-

-

Separation of L-Arginine and L-Citrulline:

-

Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex 50WX-8).

-

At pH 5.5, the unreacted, positively charged [³H]L-arginine binds to the resin, while the neutral [³H]L-citrulline passes through.

-

Elute the [³H]L-citrulline with water.

-

-

Quantification:

-

Measure the radioactivity of the eluate using a liquid scintillation counter.

-

Calculate the specific activity of the enzyme and the percentage of inhibition by 1400W.

-

Ex Vivo Aortic Ring Assay for iNOS Selectivity

This assay assesses the functional consequence of NOS inhibition in a more physiologically relevant setting.

Principle:

The contractility of isolated aortic rings is measured in an organ bath. The relaxation induced by endothelium-dependent vasodilators (acting via eNOS) is compared to the relaxation observed after inducing iNOS expression with inflammatory stimuli. The selective inhibition of iNOS by 1400W can then be demonstrated.

Detailed Methodology:

-

Tissue Preparation:

-

Isolate the thoracic aorta from a euthanized animal (e.g., rat).

-

Clean the aorta of adherent tissue and cut it into rings (2-3 mm).

-

-

Organ Bath Setup:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate under a resting tension (e.g., 1-2 g).

-

-

Assessment of eNOS Activity:

-

Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine).

-

Induce endothelium-dependent relaxation by adding a vasodilator (e.g., acetylcholine).

-

Evaluate the effect of 1400W on acetylcholine-induced relaxation to determine its effect on eNOS.

-

-

Assessment of iNOS Activity:

-

Induce iNOS expression in a separate set of aortic rings by incubating them with LPS and/or cytokines for several hours.

-

Measure the relaxation or changes in contractile response in these rings.

-

Determine the ability of 1400W to reverse or prevent the effects of iNOS induction.

-

Signaling Pathways and Mechanism of Action

The selectivity of 1400W is rooted in its interaction with the iNOS enzyme and the cellular pathways that govern iNOS expression and activity.

Upstream Signaling Pathway for iNOS Induction

Pro-inflammatory stimuli trigger a signaling cascade that leads to the transcription and translation of the iNOS gene (NOS2).

Caption: Upstream signaling cascade leading to iNOS expression.

Experimental Workflow for Assessing iNOS Inhibition

A typical workflow for evaluating a potential iNOS inhibitor like 1400W involves a series of in vitro and ex vivo experiments.

Caption: Logical workflow for evaluating iNOS inhibitor selectivity.

Downstream Pathological Effects of iNOS-Derived NO

The excessive production of NO by iNOS leads to cellular damage through the formation of reactive nitrogen species (RNS), most notably peroxynitrite.

Caption: Pathological consequences of iNOS-mediated NO overproduction.

Conclusion

This compound (1400W) stands out as a highly potent and selective inhibitor of the inducible nitric oxide synthase isoform. Its robust selectivity, supported by extensive quantitative data, makes it an indispensable tool for investigating the roles of iNOS in health and disease. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals working in this field. Understanding the nuances of its selectivity is paramount for the design of future therapeutic strategies targeting iNOS-mediated pathologies.

References

Methodological & Application

Application Notes and Protocols for N-Benzylacetamidine Hydrobromide in Cultured Macrophages

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-Benzylacetamidine Hydrobromide, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), in cultured macrophage research. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological pathways and experimental procedures.

Introduction

This compound, commonly known as 1400W, is a valuable pharmacological tool for investigating the role of inducible nitric oxide synthase (iNOS) in macrophage biology. Macrophages, when activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), upregulate the expression of iNOS, leading to the production of large quantities of nitric oxide (NO).[1][2] NO is a critical signaling molecule and a key mediator of the inflammatory response and host defense.[1][2] Dysregulation of NO production is implicated in various inflammatory diseases. 1400W provides a means to dissect the specific contributions of iNOS-derived NO in various cellular processes.

Mechanism of Action

This compound is a highly selective, irreversible inhibitor of the inducible nitric oxide synthase (iNOS) isoform.[1][2] Its selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a precise tool for studying the specific functions of iNOS in cellular signaling and pathophysiology. By inhibiting iNOS, 1400W effectively blocks the production of nitric oxide in activated macrophages, thereby modulating downstream inflammatory pathways and cytokine production.

Data Presentation

The following tables summarize the quantitative effects of this compound (1400W) on nitric oxide production and cytokine secretion in cultured macrophages stimulated with LPS and IFN-γ.

Table 1: Effect of 1400W on Nitric Oxide Production in Activated Macrophages

| Cell Line | Stimulants | 1400W Concentration | Incubation Time (hours) | % Inhibition of NO Production (Mean ± SD) | Reference |

| J774A.1 | LPS (100 ng/mL) + IFN-γ (25 U/mL) | 10 µM | 18 | 95 ± 5 | [2] |

| RAW 264.7 | LPS (1 µg/mL) | 100 µM | 24 | ~90 | [3] |

| BMDM | LPS (10 ng/mL) + IFN-γ (20 ng/mL) | 100 µM | 24 | >95 | [4] |

Table 2: Effect of 1400W on Cytokine Secretion in Activated Macrophages

| Cell Line | Stimulants | 1400W Concentration | Cytokine | Change in Secretion | Reference |

| J774A.1 | LPS (100 ng/mL) + IFN-γ (25 U/mL) | 10 µM | TNF-α | Decreased | [2] |

| J774A.1 | LPS (100 ng/mL) + IFN-γ (25 U/mL) | 10 µM | IL-12 p40 | Markedly Increased | [2] |

| BMDM | LPS (10 ng/mL) + IFN-γ (20 ng/mL) | 100 µM | TNF-α | Significantly Decreased | [4] |

| BMDM | LPS (10 ng/mL) + IFN-γ (20 ng/mL) | 100 µM | IL-6 | Significantly Decreased | [4] |

Mandatory Visualizations

Signaling Pathway of iNOS Inhibition by this compound

Caption: Inhibition of iNOS by 1400W in activated macrophages.

Experimental Workflow for Studying the Effects of 1400W

References

- 1. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [bio-protocol.org]

Application Notes and Protocols: N-Benzylacetamidine Hydrobromide in Cancer Research

Disclaimer: Direct research on the application of N-Benzylacetamidine Hydrobromide in cancer is limited. The following application notes and protocols are based on its established function as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) and draw upon research conducted with analogous iNOS inhibitors, such as N-[3-(Aminomethyl)benzyl]acetamidine (1400W). These guidelines are intended to serve as a foundational resource for researchers exploring the potential of iNOS inhibition in cancer biology.

Introduction

This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of high levels of nitric oxide (NO) in response to inflammatory stimuli. The role of iNOS and NO in cancer is complex and context-dependent, exhibiting both pro-tumorigenic and anti-tumorigenic effects.[1][2] This dual functionality makes selective iNOS inhibition a valuable tool for dissecting the intricate role of NO signaling in cancer progression and for exploring potential therapeutic strategies.

High concentrations of NO can induce apoptosis and DNA damage in tumor cells, while lower, sustained levels can promote tumor growth, angiogenesis, and metastasis.[2][3] Overexpression of iNOS has been associated with poor prognosis in several cancers, including triple-negative breast cancer, gastric cancer, and melanoma.[2][4] Therefore, this compound can be utilized to investigate the consequences of blocking iNOS activity in various cancer models.

Potential Applications in Cancer Research

-

Investigating the role of iNOS in tumor cell proliferation and survival: By inhibiting iNOS, researchers can determine its contribution to the growth and viability of cancer cells.

-

Elucidating the involvement of iNOS in angiogenesis: this compound can be used to study the impact of iNOS inhibition on the formation of new blood vessels that supply tumors.

-

Studying the role of iNOS in metastasis and invasion: The inhibitor can help in understanding how iNOS influences the ability of cancer cells to spread to other parts of the body.

-

Exploring the interplay between iNOS and other signaling pathways: Researchers can use this tool to uncover the crosstalk between NO signaling and other critical cancer-related pathways such as EGFR, PI3K/Akt, and p53.[3][4]

-

Evaluating the potential of iNOS inhibition as a therapeutic strategy: this compound can be used in preclinical studies to assess the anti-cancer efficacy of selective iNOS inhibition, both as a monotherapy and in combination with other anti-cancer agents.[5]

Quantitative Data Summary

The following tables present hypothetical data that could be generated from experiments using this compound on a cancer cell line (e.g., MDA-MB-231, a triple-negative breast cancer cell line known to express iNOS).

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 10 | 92 ± 4.8 |

| 50 | 75 ± 6.1 |

| 100 | 58 ± 5.5 |

| 200 | 41 ± 4.9 |

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | 3.2 ± 1.1 | 1.5 ± 0.8 |

| This compound (100 µM) | 15.8 ± 2.5 | 5.3 ± 1.4 |

Table 3: In Vivo Tumor Growth Inhibition by an iNOS Inhibitor (e.g., 1400W)

| Treatment Group | Animal Model | Dosage | Tumor Weight Reduction (%) | Reference |

| 1400W | EMT6 Murine Mammary Adenocarcinoma | 10-12 mg/kg/h | ~50% | [6] |

| 1400W | DLD-1 Human Colon Adenocarcinoma (iNOS expressing) | 6 mg/kg/h | ~41% | [6] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect the supernatant containing floating cells.

-

Wash the cells twice with cold PBS by centrifugation.[10]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[10]

Protocol 3: Analysis of Signaling Protein Expression by Western Blotting

This protocol details the investigation of changes in protein expression in key signaling pathways upon treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-iNOS, anti-p-EGFR, anti-p-Akt, anti-p53, anti-Bcl-2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and collect the protein lysate.[12]

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.[13]

-

Transfer the separated proteins to a membrane.[13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12][15]

-

Wash the membrane three times with TBST.[12]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[15]

-

Analyze the band intensities relative to the loading control.

Visualizations

Caption: iNOS signaling pathway and the point of inhibition by this compound.

Caption: General experimental workflow for studying the effects of this compound.

References

- 1. The dual role of iNOS in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prognostic Value of Inducible Nitric Oxide Synthase (iNOS) in Human Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Impact of inducible nitric oxide synthase (iNOS) expression on triple negative breast cancer outcome and activation of EGFR and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. CST | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: N-Benzylacetamidine Hydrobromide for Modulating Lipopolysaccharide-Stimulated Inflammatory Responses in Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon recognition by Toll-like receptor 4 (TLR4) on immune cells such as macrophages, LPS triggers a signaling cascade that results in the production of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While this inflammatory response is crucial for host defense, its dysregulation can lead to chronic inflammatory diseases and sepsis. A key enzyme in this process is inducible nitric oxide synthase (iNOS), which is responsible for the high-output production of NO.

N-Benzylacetamidine Hydrobromide, also known as 1400W, is a potent and highly selective inhibitor of iNOS.[1] Its selectivity makes it a valuable tool for investigating the specific roles of iNOS in inflammatory processes and as a potential therapeutic agent for inflammatory conditions. These application notes provide an overview of the effects of this compound on LPS-stimulated cells and detailed protocols for relevant in vitro experiments.

Mechanism of Action

This compound is a slow, tight-binding inhibitor of human inducible nitric oxide synthase (iNOS).[1] It exhibits remarkable selectivity for iNOS over the other major NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS).[1] This selectivity is critical for targeted research and therapeutic applications, as constitutive eNOS and nNOS activities are essential for maintaining physiological functions. The inhibition of iNOS by this compound is time-dependent and practically irreversible, providing sustained suppression of NO production in inflammatory settings.[1] By inhibiting iNOS, this compound effectively reduces the production of NO, a key signaling and effector molecule in inflammation. This leads to a downstream modulation of the inflammatory response, including a reduction in the secretion of pro-inflammatory cytokines.[2]

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound against Nitric Oxide Synthase Isoforms

| NOS Isoform | Inhibition Constant (Ki) / Dissociation Constant (Kd) | Selectivity vs. iNOS | Reference |

| Human iNOS | Kd ≤ 7 nM | - | [1] |

| Human nNOS | Ki = 2 µM | >285-fold | [1] |

| Human eNOS | Ki = 50 µM | >7140-fold | [1] |

Table 2: Effect of this compound on Cytokine Secretion in LPS-Stimulated Macrophages

| Treatment | TNF-α Secretion (relative to LPS control) | IL-6 Secretion (relative to LPS control) | Cell Type | Reference |

| LPS (10 ng/mL) + IFN-γ (20 ng/mL) | 100% | 100% | Murine Bone Marrow-Derived Macrophages | [2] |

| LPS + IFN-γ + 1400W (100 µM) | Significantly decreased | Significantly decreased | Murine Bone Marrow-Derived Macrophages | [2] |

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

Experimental Protocols

Cell Culture and Lipopolysaccharide (LPS) Stimulation

This protocol describes the general procedure for culturing and stimulating macrophage-like cells with LPS.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (6-well, 24-well, or 96-well)

Procedure:

-

Cell Culture: Maintain macrophage cells in a 37°C incubator with 5% CO2. Passage the cells every 2-3 days to maintain logarithmic growth.

-

Cell Seeding: Seed the cells into appropriate culture plates at a density of 1 x 10^6 cells/mL. Allow the cells to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL.

-

Incubation: Incubate the plates for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.

-

Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.

Quantification of Cytokines by ELISA

This protocol outlines the measurement of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

ELISA kits for mouse or human TNF-α and IL-6

-

Collected cell culture supernatants

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with the blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add the prepared standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stop Reaction: Add the stop solution to each well to terminate the reaction.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of iNOS and Phosphorylated Signaling Proteins

This protocol details the detection of iNOS and phosphorylated forms of NF-κB p65 and p38 MAPK by Western blotting.

Materials:

-

Cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-iNOS, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound is a powerful and selective tool for studying the role of iNOS in LPS-induced inflammation. The protocols provided herein offer a framework for researchers to investigate its effects on inflammatory signaling pathways and cytokine production in a controlled in vitro setting. The data presented demonstrates its high selectivity and efficacy, making it a valuable compound for research in inflammation and drug development.

References

- 1. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide favours tumour-promoting inflammation through mitochondria-dependent and -independent actions on macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocols for Measuring iNOS Activity Following Treatment with N-Benzylacetamidine Hydrobromide

Audience: Researchers, scientists, and drug development professionals.

Introduction Inducible nitric oxide synthase (iNOS) is an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine.[1] Unlike its constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS expression is induced by inflammatory stimuli such as cytokines and bacterial lipopolysaccharide (LPS).[1] The large amounts of NO produced by iNOS serve as a defense mechanism against pathogens but are also implicated in the pathophysiology of various inflammatory diseases, autoimmune disorders, and septic shock.[1] Consequently, the selective inhibition of iNOS is a significant therapeutic goal.

N-Benzylacetamidine, available as the hydrobromide salt, is a potent and highly selective inhibitor of iNOS.[2][3] It acts as a time-, concentration-, and NADPH-dependent irreversible inactivator of the enzyme.[4] Accurate measurement of iNOS activity is crucial for evaluating the efficacy and mechanism of action of inhibitors like N-Benzylacetamidine Hydrobromide. This document provides detailed protocols for assessing iNOS activity in cell-based assays using two common methods: the indirect measurement of nitrite via the Griess assay and the direct measurement of L-citrulline formation.

iNOS Catalytic Pathway and Inhibition

The diagram below illustrates the catalytic conversion of L-arginine to L-citrulline and nitric oxide by iNOS, a process that requires oxygen (O2) and NADPH as co-substrates. N-Benzylacetamidine acts as a competitive inhibitor, blocking the active site and preventing the substrate from binding.

Caption: iNOS pathway and point of inhibition.

Quantitative Data: Inhibitory Activity of N-Benzylacetamidine and Derivatives

The following table summarizes the in vitro inhibitory potency and selectivity of N-Benzylacetamidine and related compounds against iNOS and eNOS. Data is presented as the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (µM) | Selectivity (eNOS/iNOS) | Reference |

| This compound | iNOS | 0.20 | 1750-fold | [2] |

| eNOS | 350 | [2] | ||

| N-(3-(((4-nitrophenyl)sulfonamido)methyl)benzyl)benzamidine | iNOS | 0.065 | >1538-fold | |

| eNOS | >100 | |||

| N-[(3-Aminomethyl)benzyl]acetamidine (Succinyl derivative 10) | iNOS | 0.428 | >2300-fold | [5] |

| eNOS | >1000 | [5] | ||

| N-[(3-Aminomethyl)benzyl]acetamidine (Therephthalic derivative 14) | iNOS | 0.165 | 550-fold | [5] |

| eNOS | 90.8 | [5] |

Experimental Protocols

General Protocol: Cell Culture and iNOS Induction

This protocol is designed for the murine macrophage cell line RAW 264.7, a standard model for studying iNOS induction.[6]

-

Cell Seeding: Plate RAW 264.7 cells in a suitable format (e.g., 24-well or 96-well plate) at a density of 1 x 10^5 cells/mL in complete RPMI medium.[6]

-

Incubation: Incubate the cells for 24 hours in a humidified incubator at 37°C with 5% CO2.[6]

-

iNOS Induction: To induce iNOS expression, replace the medium with fresh medium containing an inducing agent, typically bacterial lipopolysaccharide (LPS, 1 µg/mL) and, in some cases, interferon-gamma (IFN-γ).

-

Inhibitor Treatment: Concurrently with induction, treat the cells with varying concentrations of this compound or the vehicle control.

-

Incubation: Incubate the treated cells for a further 24 hours to allow for iNOS expression and NO production.[7][8]

-

Sample Collection: After incubation, collect the cell culture supernatant for analysis of nitrite (Griess Assay) or prepare cell lysates for direct measurement of NOS activity (L-Citrulline Assay).

Protocol 1: Indirect Measurement of iNOS Activity via Griess Assay

This method quantifies nitrite (NO2-), a stable and measurable breakdown product of NO in aqueous solutions.[9] It provides a reliable surrogate marker for NO production.[6]

Caption: Experimental workflow for the Griess Assay.

Methodology

-

Reagent Preparation:

-

Griess Reagent: Prepare by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6][9] This mixture should be prepared fresh.

-

Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 1 mM) in culture medium. Create a series of dilutions from this stock to generate a standard curve (e.g., 0, 1.95, 3.9, ... 250 µM).[6]

-

-

Assay Procedure:

-

Transfer 50-150 µL of cell culture supernatant from each well of your experimental plate to a new 96-well flat-bottom plate.[10]

-

In separate wells, add 50-150 µL of each nitrite standard dilution.

-

Add an equal volume of the freshly prepared Griess Reagent to all wells containing samples and standards.[6]

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.[9][10]

-

Measure the absorbance at 540 nm using a microplate reader.[9][10][11]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 µM standard) from all other readings.

-

Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

-

Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve. The reduction in nitrite concentration in inhibitor-treated samples compared to the vehicle control reflects the iNOS inhibitory activity.

-